molecular formula C13H8BrF3O B2886919 3-Bromo-4'-(trifluoromethoxy)biphenyl CAS No. 1443344-01-1

3-Bromo-4'-(trifluoromethoxy)biphenyl

Cat. No.: B2886919
CAS No.: 1443344-01-1
M. Wt: 317.105
InChI Key: PTUOIHUSEXFGHF-UHFFFAOYSA-N
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Description

3-Bromo-4’-(trifluoromethoxy)biphenyl: is an organic compound with the molecular formula C13H8BrF3O It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4’-(trifluoromethoxy)biphenyl are not widely documented, large-scale synthesis would likely involve optimized versions of the above-mentioned methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dimethylformamide (DMF), or toluene.

Major Products:

    Substituted Biphenyls: Depending on the nucleophile used in substitution reactions.

    Extended Aromatic Systems: From cross-coupling reactions with other aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(trifluoromethoxy)biphenyl largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would be determined by its interaction with specific molecular targets, which could include enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity .

Comparison with Similar Compounds

    3-Bromo-4’-(trifluoromethyl)biphenyl: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Bromo-4’-(trifluoromethoxy)biphenyl: Bromine atom at the 4-position instead of the 3-position.

    3-Bromo-4’-(methoxy)biphenyl: Methoxy group instead of trifluoromethoxy group.

Uniqueness:

Properties

IUPAC Name

1-bromo-3-[4-(trifluoromethoxy)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-11-3-1-2-10(8-11)9-4-6-12(7-5-9)18-13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUOIHUSEXFGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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